

Acalisib PI3K signaling pathway assay

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Compound Focus: Acalisib

CAS No.: 870281-34-8

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Acalisib at a Glance

Acalisib (also known as GS-9820 or CAL-120) is a highly selective small-molecule inhibitor of the p110 δ catalytic subunit of Phosphoinositide 3-kinase (PI3K) [1] [2].

Table 1: Key Characteristics of Acalisib

Attribute	Description
Molecular Weight	401.40 [1] [2]
Synonyms	GS-9820, CAL-120 [1] [2]
Primary Target	p110 δ (PI3K delta isoform) [1] [2]
Clinical Trial Status	A Phase 1 study for lymphoid malignancies has been completed (NCT01705847) [2]
Research Use	For research purposes only, not for human therapeutic use [1]

Selectivity and Quantitative Activity

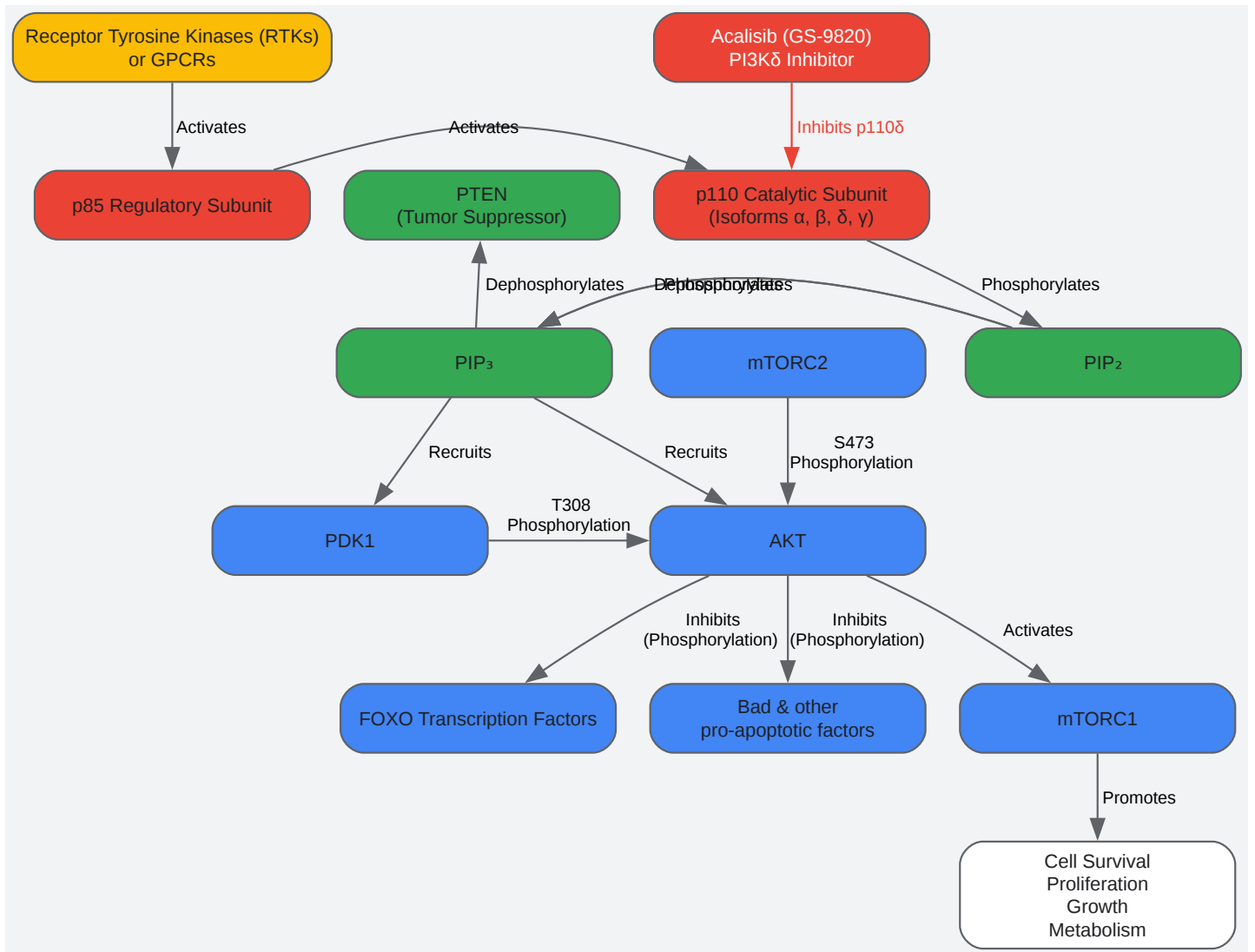
Acalisib exhibits potent and selective inhibition against the p110 δ isoform, with significantly less activity against other PI3K class I enzymes and related kinases [1] [2].

Table 2: Selectivity Profile of Acalisib (IC₅₀ Values)

Kinase Target	IC ₅₀ (nM)	Selectivity (Fold over p110 δ)
p110 δ	12.7 - 14 nM	1x [1] [2]
p110 γ	1,389 nM	~109x [1]
p110 β	3,377 nM	~266x [1]
p110 α	5,441 nM	~428x [1]
hVps34 (Class III)	12,682 nM	~1,000x [1]
DNA-PK	18,749 nM	~1,476x [1]
mTOR	>10,000 nM	>787x [1] [2]

The PI3K Signaling Pathway and Acalisib's Role

The diagram below illustrates the Class I PI3K signaling pathway and the specific node where **Acalisib** acts.



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Acalisib selectively inhibits the p110 δ isoform, primarily expressed in leukocytes [3]. By binding to p110 δ , **Acalisib** prevents the conversion of PIP₂ to PIP₃, thereby dampening the downstream signaling cascade critical for cell survival, proliferation, and metabolism [4] [5]. This mechanism is particularly relevant in hematologic malignancies.

Proposed Protocol for a Cell-Based PI3K Pathway Assay

This protocol outlines a method to assess **Acalisib**'s efficacy and selectivity in suppressing PI3K pathway activity in cultured cells.

1. Cell Preparation and Treatment

- **Cell Lines:** Select lines expressing p110 δ (e.g., hematopoietic lineage cells). Include a control cell line dependent on other PI3K isoforms (e.g., p110 α) to demonstrate selectivity [1].
- **Inhibitor Preparation:** Prepare a 10 mM stock solution of **Acalisib** in DMSO. Perform serial dilutions to create a working concentration range (e.g., 1 nM to 10 μ M). Include a vehicle control (DMSO only) [1] [2].
- **Treatment:** Seed cells and allow to adhere. Serum-starve cells (e.g., 4-6 hours) to reduce basal pathway activity. Pre-treat cells with **Acalisib** or vehicle for 1-2 hours. Stimulate the PI3K pathway by adding relevant agonists (e.g., pervanadate for general RTK activation, or specific cytokines/chemokines for p110 δ) for 15-30 minutes.

2. Cell Lysis and Protein Quantification

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
- Quantify protein concentration using a BCA or Bradford assay.

3. Western Blot Analysis

- Separate equal amounts of protein (20-40 μ g) by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block membrane with 5% BSA in TBST.
- Probe with primary antibodies overnight at 4°C.
- Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Table 3: Key Antibodies for Western Blot Analysis

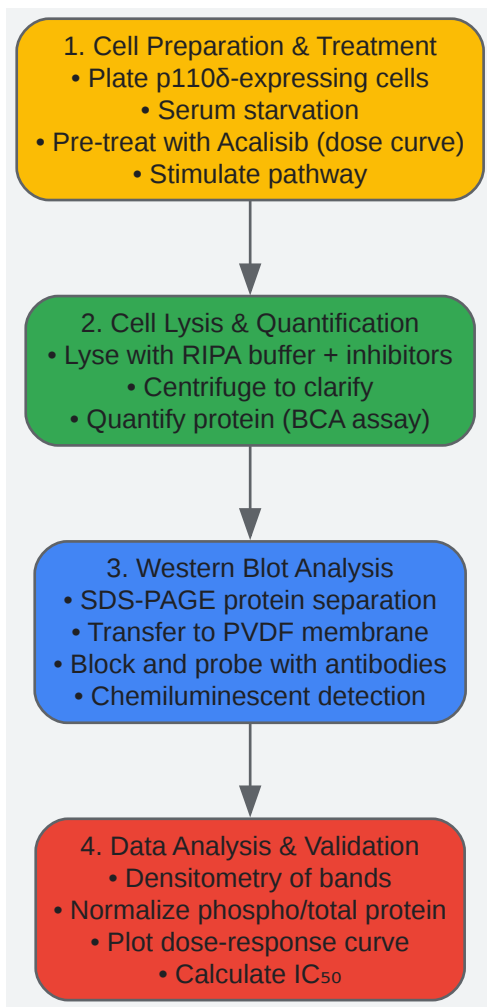
Target	Phosphorylation Site	Purpose
AKT	Ser473	Readout of proximal PI3K pathway activity [5]

Target	Phosphorylation Site	Purpose
AKT	Thr308	Readout of proximal PI3K pathway activity [5]
PRAS40	Thr246	Downstream substrate of AKT [5]
S6 Ribosomal Protein	Ser235/236	Readout of mTORC1 activity [6]
Total AKT	-	Loading control
β -Actin / GAPDH	-	Loading control

4. Data Analysis

- Quantify band intensities using densitometry software.
- Normalize phospho-protein levels to total protein and loading control.
- Plot dose-response curves to calculate the IC₅₀ value for **Acalisib** in your cellular model.
- Compare the potency of **Acalisib** in p110 δ -dependent cells versus control cells to confirm selectivity.

The following workflow summarizes the key experimental steps:



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Important Considerations for Researchers

- **Off-Target Effects:** While highly selective, at high concentrations, **Acalisib** may inhibit other PI3K isoforms. Always include isoform-specific controls in your experimental design [1].
- **Functional Assays:** Complement Western blot data with functional assays such as cell viability (MTT/Alamar Blue), apoptosis (Annexin V), or chemotaxis migration assays to link pathway inhibition to biological effects.
- **Resistance Mechanisms:** Be aware that resistance to PI3K inhibitors can emerge via PTEN loss, upstream RTK re-activation, or feedback loops involving mTORC1 [4] [6].

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